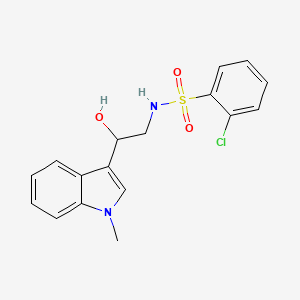
2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are important types of molecules and natural products that play a significant role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological and pharmaceutical activities . For instance, a reaction involving triethylamine was reported to have proceeded to 66% conversion and high chemoselectivity .
Molecular Structure Analysis
The molecular formula of this compound is C17H14N3O2Cl . The FT-IR spectrum shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), and 689 (Cl) .
Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
The compound has a melting point of 211–213°C . The 1H-NMR spectrum shows various peaks, including δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), and δ 7.27 (s, 4H, Ar-H) .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of indole allow it to bind with high affinity to multiple receptors, which can be advantageous in developing new antiviral agents.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is well-documented. These compounds can interfere with various inflammatory pathways, providing a basis for the treatment of chronic inflammatory diseases. The indole nucleus’s ability to modulate immune responses makes it a valuable pharmacophore in anti-inflammatory drug design .
Anticancer Activity
Indole derivatives are also explored for their anticancer activities. They can act on different pathways involved in cancer cell proliferation and survival. The indole moiety is a part of many synthetic drug molecules, which are designed to target specific cancer types or stages .
Antimicrobial Activity
The antimicrobial effects of indole derivatives cover a broad spectrum, including antibacterial, antifungal, and antiparasitic activities. These compounds can disrupt microbial cell walls, inhibit essential enzymes, or interfere with DNA replication, making them effective against various pathogens .
Antidiabetic Activity
Indole-based compounds have shown promise in the treatment of diabetes. They can modulate insulin secretion, improve insulin sensitivity, and influence glucose metabolism. Research into indole derivatives continues to uncover new mechanisms by which they can be used to manage diabetes .
Antimalarial Activity
Malaria is a significant global health challenge, and indole derivatives have been identified as potential antimalarial agents. They can inhibit the growth of Plasmodium parasites at various life cycle stages, offering a pathway to new treatments for this devastating disease .
Anticholinesterase Activity
Indole derivatives can act as inhibitors of cholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, indole-based compounds can increase acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease .
Antioxidant Activity
Oxidative stress is implicated in many diseases, and indole derivatives can serve as antioxidants. They can neutralize free radicals, protect cellular components from oxidative damage, and thus contribute to the prevention of various oxidative stress-related conditions .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can affect a broad range of biochemical pathways due to their ability to interact with multiple receptors . The downstream effects of these interactions can lead to the various biological activities mentioned above .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure . These properties can have a significant impact on the bioavailability of the compound, affecting its efficacy and potential side effects .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects can be expected to be diverse and potentially beneficial for a variety of health conditions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indole derivatives .
properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-20-11-13(12-6-2-4-8-15(12)20)16(21)10-19-24(22,23)17-9-5-3-7-14(17)18/h2-9,11,16,19,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQJJJIQYFNPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

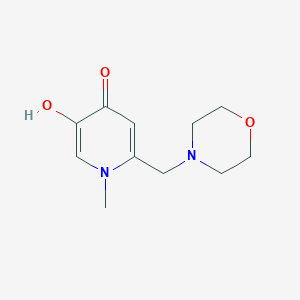
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/no-structure.png)
![N-(2-chlorobenzyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2910648.png)
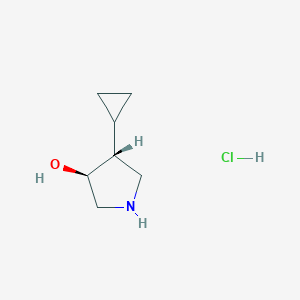

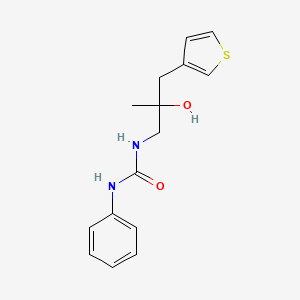
![1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2910654.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-1-(p-tolyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2910657.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2910660.png)
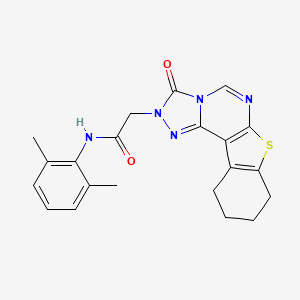
![tert-butyl N-(2-methyl-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}propyl)carbamate](/img/structure/B2910664.png)